(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-2-5-13(9-14(11)18)19-17(20)7-4-12-3-6-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDDBZFWPGKFMY-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide , often referred to as a benzodioxole derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antidiabetic, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClNO3 |
| Molecular Weight | 316 Da |
| LogP | 4.31 |
| Polar Surface Area (Ų) | 48 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound may possess significant lipophilicity and potential for bioactivity.
Antidiabetic Activity
Recent studies have indicated that benzodioxole derivatives exhibit promising antidiabetic effects. For instance, a study synthesized various benzodioxol carboxamide derivatives and evaluated their effects on α-amylase inhibition. The compound IIc demonstrated an IC50 value of 0.68 µM , indicating potent inhibitory activity against α-amylase, which is crucial for carbohydrate metabolism regulation. Furthermore, in vivo studies showed that this compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL .
Anticancer Activity
The anticancer potential of benzodioxole derivatives has also been explored. In vitro assessments revealed that certain derivatives exhibited significant cytotoxic effects across various cancer cell lines with IC50 values ranging from 26 to 65 µM . Notably, the compound was shown to selectively target cancer cells while sparing normal cells, demonstrating a favorable safety profile .
Anti-inflammatory Activity
Anti-inflammatory properties have been attributed to related benzodioxole compounds. A study evaluating the structure-activity relationship of similar compounds found that modifications at specific positions enhanced their inhibitory effects on inflammatory pathways. For example, compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation .
Case Studies and Research Findings
-
Antidiabetic Study :
- Objective : Evaluate α-amylase inhibition.
- Method : In vitro assays using MTS for cytotoxicity assessment.
- Results : Compound IIc showed significant inhibition with an IC50 of 0.68 µM and reduced blood glucose levels in diabetic mice.
-
Anticancer Study :
- Objective : Assess cytotoxicity against cancer cell lines.
- Method : Testing across multiple cell lines.
- Results : Displayed IC50 values between 26–65 µM, indicating potential as an anticancer agent.
-
Anti-inflammatory Study :
- Objective : Investigate COX inhibition.
- Method : Structure-activity relationship analysis.
- Results : Enhanced anti-inflammatory activity observed with specific structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
